molecular formula C20H16F3N3O3 B11284767 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11284767
M. Wt: 403.4 g/mol
InChI Key: ACQTXTGQEBXJGI-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound characterized by its unique structural features This compound contains a tetrahydropyrimidine ring, substituted with a dimethylphenyl group and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydropyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-keto esters under acidic or basic conditions.

    Introduction of the dimethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and a suitable catalyst.

    Attachment of the trifluoromethylphenyl group: This can be accomplished through a nucleophilic substitution reaction using 4-(trifluoromethyl)benzylamine.

Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16F3N3O3

Molecular Weight

403.4 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H16F3N3O3/c1-11-3-8-15(9-12(11)2)26-18(28)16(10-24-19(26)29)17(27)25-14-6-4-13(5-7-14)20(21,22)23/h3-10H,1-2H3,(H,24,29)(H,25,27)

InChI Key

ACQTXTGQEBXJGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C

Origin of Product

United States

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